Transdermal Peptide Disulfide
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Overview
Description
Transdermal Peptide Disulfide is a compound designed to enhance the transdermal delivery of various macromolecules. This compound is particularly useful in the field of drug delivery, where it facilitates the passage of therapeutic agents through the skin barrier, thereby improving their bioavailability and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Transdermal Peptide Disulfide typically involves the incorporation of cysteine residues into a peptide sequence, followed by the formation of disulfide bonds. This process can be carried out using solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The disulfide bonds are formed by oxidizing the thiol groups of cysteine residues using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Transdermal Peptide Disulfide undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds from thiol groups.
Reduction: Cleavage of disulfide bonds to form free thiol groups.
Substitution: Replacement of functional groups within the peptide sequence.
Common Reagents and Conditions
Oxidation: Iodine, air oxidation, or hydrogen peroxide.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include peptides with modified disulfide bridges, which can alter their biological activity and stability .
Scientific Research Applications
Transdermal Peptide Disulfide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study disulfide bond formation and stability.
Biology: Facilitates the delivery of biomolecules such as proteins and peptides into cells.
Medicine: Enhances the transdermal delivery of therapeutic agents, improving their efficacy and patient compliance.
Industry: Used in the development of transdermal drug delivery systems and cosmetic formulations
Mechanism of Action
The mechanism of action of Transdermal Peptide Disulfide involves the formation of disulfide bonds, which stabilize the peptide structure and enhance its ability to penetrate the skin barrier. The compound interacts with the lipid bilayer of the skin, allowing the therapeutic agents to pass through more efficiently. This process reduces enzymatic degradation and improves the stability of the delivered molecules .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with a similar disulfide bond structure.
Thioredoxin: A protein that contains disulfide bonds and is involved in redox reactions.
Protein Disulfide Isomerase: An enzyme that catalyzes the formation and rearrangement of disulfide bonds
Uniqueness
Transdermal Peptide Disulfide is unique in its ability to enhance transdermal delivery specifically. While other compounds like glutathione and thioredoxin are involved in redox reactions and maintaining cellular redox balance, this compound is designed to facilitate the passage of therapeutic agents through the skin, making it particularly valuable in drug delivery applications .
Properties
Molecular Formula |
C40H64N14O16S2 |
---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-14,15-dithia-1,4,7,10,18,21,24,27-octazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H64N14O16S2/c1-19(42)31(61)52-28-17-72-71-16-27(32(62)44-11-30(59)60)53-34(64)22(9-20-10-43-18-45-20)47-33(63)21(5-2-3-7-41)46-35(65)25(14-57)50-39(69)29-6-4-8-54(29)40(70)26(15-58)51-37(67)24(13-56)48-36(66)23(12-55)49-38(28)68/h10,18-19,21-29,55-58H,2-9,11-17,41-42H2,1H3,(H,43,45)(H,44,62)(H,46,65)(H,47,63)(H,48,66)(H,49,68)(H,50,69)(H,51,67)(H,52,61)(H,53,64)(H,59,60)/t19-,21-,22-,23+,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
FWUYMNWIICKKSQ-PSWNKCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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